1-(2-Bromoethyl)-4-fluoro-1H-pyrazole

Description

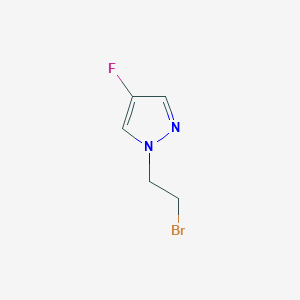

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 1-position and a fluorine atom at the 4-position of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

1-(2-bromoethyl)-4-fluoropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRXKYYAQQNYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286729 | |

| Record name | 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207961-53-2 | |

| Record name | 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole typically involves the reaction of 4-fluoro-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

4-Fluoro-1H-pyrazole+2-BromoethanolK2CO3,DMF,Heatthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-Azidoethyl)-4-fluoro-1H-pyrazole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including 1-(2-bromoethyl)-4-fluoro-1H-pyrazole, have shown significant antimicrobial properties. Research indicates that various pyrazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some studies have reported that specific pyrazole compounds demonstrate anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Cancer Research

In cancer research, pyrazole derivatives are being explored as potential anticancer agents. The structural modifications of pyrazoles can lead to compounds that inhibit tumor growth or induce apoptosis in cancer cells. Notably, some studies have highlighted the efficacy of fluorinated pyrazoles in targeting cancer cell lines, suggesting that this compound could be further evaluated for similar applications .

Pesticidal Activity

The unique chemical structure of this compound may also lend itself to agricultural applications, particularly as a pesticide or herbicide. Pyrazoles have been investigated for their ability to act as fungicides and insecticides, with certain derivatives showing effectiveness against common agricultural pests and diseases . The incorporation of halogen atoms like bromine and fluorine can enhance the biological activity and stability of these compounds.

Polymer Chemistry

In material science, pyrazole compounds are being studied for their potential use in polymer chemistry. The ability of pyrazoles to form coordination complexes with metals makes them suitable candidates for developing new materials with tailored properties. For example, the incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities and potential applications of pyrazole derivatives:

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-4-fluoro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-(2-Bromoethyl)-4-chloro-1H-pyrazole

- Structure : Chlorine replaces fluorine at the 4-position.

- Molecular Weight : 209.47 g/mol (vs. ~193–195 g/mol estimated for the fluoro analog due to fluorine’s lower atomic mass).

- Physical State : Liquid at room temperature (95% purity) .

- This may alter reaction kinetics in nucleophilic substitutions compared to the fluoro analog.

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

- Structure : Fluoroethyl (-CH₂CH₂F) at the 1-position, bromo at the 4-position, and methyl at the 5-position.

- Key Differences : The additional methyl group increases steric hindrance, which could reduce accessibility for reactions at the 5-position. The fluoroethyl group may offer different metabolic stability compared to bromoethyl .

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Bromomethyl and chlorophenyl substituents on a dihydropyrazolone core.

- The chlorophenyl group adds aromatic π-stacking capabilities, contrasting with the aliphatic bromoethyl group in the target compound .

Spectroscopic Properties

Bromoethyl groups show characteristic splitting in NMR due to coupling with adjacent CH₂ .

Biological Activity

1-(2-Bromoethyl)-4-fluoro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 195.02 g/mol. The compound features a pyrazole ring substituted with a bromoethyl group and a fluorine atom, which may influence its reactivity and biological interactions.

Structural Characteristics

The crystal structure of related compounds, such as 4-fluoro-1H-pyrazole, indicates that the presence of halogen atoms can significantly affect intermolecular interactions, including hydrogen bonding and molecular packing . Such structural insights are crucial for understanding the biological mechanisms of pyrazole derivatives.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit antimicrobial activity. For instance, studies have shown that various substituted pyrazoles can inhibit bacterial growth, with some compounds demonstrating effectiveness against resistant strains . The mechanism of action is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, this compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition properties of pyrazole derivatives. For instance, studies on related compounds have demonstrated their ability to inhibit xanthine oxidase, an enzyme implicated in oxidative stress and inflammation . This inhibition may have therapeutic implications for conditions such as gout and hyperuricemia.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The compound was tested for its anti-diabetic properties alongside antioxidant activities using assays like DPPH and ABTS radical scavenging tests. Results indicated that certain derivatives exhibited significant inhibition of α-glucosidase and α-amylase enzymes, suggesting potential applications in diabetes management .

Study 2: Structural Analysis

In another research effort, the crystal structure of 4-fluoro-1H-pyrazole was analyzed at low temperatures to understand the hydrogen bonding patterns that influence its stability and reactivity. The findings revealed that strong N—H⋯N hydrogen bonds contribute to the formation of one-dimensional chains in the solid state, which may be relevant for its biological interactions .

Study 3: Comparative Analysis with Other Derivatives

Comparative studies among various pyrazole derivatives have highlighted differences in their biological activities based on structural modifications. For example, while some derivatives showed potent anticancer activity, others were more effective as antimicrobial agents. This variability underscores the importance of chemical structure in determining biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.